Biochemical IC50 Comparison: LY5 vs. LLL12 and C188-9 in Cell-Free STAT3 Inhibition Assays
In a cell-free STAT3 activity assay, LY5 exhibits a biochemical IC50 of 0.5 μM . This potency is notably superior to that of the comparator STAT3 inhibitor LLL12, which demonstrates IC50 values ranging from 0.26 μM to 1.96 μM in similar cell-free biochemical assays [1]. More importantly, LY5's IC50 is an order of magnitude lower than that of the binaphthol-sulfonamide inhibitor C188-9, which has reported IC50 values of 4.1-8.3 μM in cellular STAT3 phosphorylation assays .
| Evidence Dimension | Biochemical Inhibition of STAT3 |
|---|---|
| Target Compound Data | IC50 = 0.5 μM |
| Comparator Or Baseline | LLL12 (IC50 = 0.26-1.96 μM); C188-9 (IC50 = 4.1-8.3 μM) |
| Quantified Difference | LY5 IC50 is at least 8-fold lower than C188-9; within the lower range for LLL12 |
| Conditions | Cell-free STAT3 activity assay for LY5 and LLL12; G-CSF-induced STAT3 phosphorylation in AML cells for C188-9 |
Why This Matters
This quantitative advantage in biochemical potency ensures that lower LY5 concentrations can achieve equivalent or superior STAT3 inhibition in sensitive assays, minimizing off-target effects and conserving compound inventory.
- [1] Lin, L., et al. (2012). A small molecule, LLL12 inhibits constitutive STAT3 and IL-6-induced STAT3 signaling and exhibits potent growth suppressive activity in human multiple myeloma cells. International Journal of Cancer, 130(6), 1459-1469. View Source
